4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine
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Overview
Description
4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine is a chemical compound with the molecular formula C10H11ClN2O5S and a molecular weight of 306.72 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a 2-chloro-5-nitrophenylsulfonyl group and two methyl groups at the 2 and 6 positions.
Preparation Methods
The synthesis of 4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine typically involves the reaction of 2,6-dimethylmorpholine with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Scientific Research Applications
4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine involves its ability to react with nucleophiles, such as amino acid residues in proteins. This reaction can lead to the modification or inhibition of enzyme activity, making it a useful tool in biochemical research . The compound’s sulfonyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine can be compared to other sulfonyl-containing compounds, such as:
4-[(2-Chloro-5-nitrophenyl)sulfonyl]morpholine: Similar structure but lacks the methyl groups at the 2 and 6 positions, which can affect its reactivity and solubility.
4-[(2-Bromo-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
4-[(2-Chloro-5-nitrophenyl)sulfonyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring, which can affect its chemical properties and applications.
Properties
CAS No. |
40833-69-0 |
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Molecular Formula |
C12H15ClN2O5S |
Molecular Weight |
334.78 g/mol |
IUPAC Name |
4-(2-chloro-5-nitrophenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C12H15ClN2O5S/c1-8-6-14(7-9(2)20-8)21(18,19)12-5-10(15(16)17)3-4-11(12)13/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
NKZPUBGDAOYAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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